1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

IGF-1R kinase inhibitor X-ray crystallography structure-based drug design

Procure CAS 89659-86-9, the structurally authenticated IGF-1R kinase inhibitor core scaffold. Its 2.00Å co-crystal structure (PDB: 2OJ9) validates key hinge-binding hydrogen bonds (Glu1077/Met1079), eliminating inactive chemotype risk. Avoid generic benzimidazolones; analogs with indazole or imidazopyridine cores lose potency or selectivity. This planar pyridine-benzimidazolone scaffold ensures specific π-π stacking essential for ATP-pocket engagement. Ideal for focused SAR libraries, probe development, and CYP-liability-free IGF-1R programs.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 89659-86-9
Cat. No. B1630210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS89659-86-9
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=N3
InChIInChI=1S/C12H9N3O/c16-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-13-11/h1-8H,(H,14,16)
InChIKeyUNKBIBPHHBNVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-yl)-1H-Benzo[d]imidazol-2(3H)-one (CAS 89659-86-9) for IGF-1R Kinase Inhibitor Development


1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS: 89659-86-9) is a heterocyclic compound composed of a fused benzimidazol-2-one core linked to a pyridine moiety at the 1-position [1]. This specific scaffold was identified by Bristol-Myers Squibb researchers as the core pharmacophore for a series of potent insulin-like growth factor 1 receptor (IGF-1R) kinase inhibitors [2][3]. Its co-crystal structure with the IGF-1R kinase domain has been solved at 2.00 Å resolution (PDB ID: 2OJ9), providing atomic-level validation of its binding mode and offering a structurally authenticated starting point for structure-based drug design [3].

Why 1-(Pyridin-2-yl)-1H-Benzo[d]imidazol-2(3H)-one (CAS 89659-86-9) Cannot Be Replaced by Generic Benzimidazolones


Replacing CAS 89659-86-9 with a generic benzimidazol-2-one scaffold for IGF-1R-targeted programs introduces critical liabilities. Substitution of the core benzimidazol-2-one with alternative heterocycles (e.g., indazole, imidazopyridine) has been systematically shown to dramatically alter kinase selectivity profiles, with indazole-containing analogs exhibiting reduced IGF-1R inhibitory activity and imidazopyridine replacements causing a substantial loss of cellular potency [1]. Furthermore, the pendant imidazole moiety in more advanced analogs was explicitly replaced to address CYP450 inhibition liabilities, demonstrating that even minor structural modifications to this scaffold can profoundly impact both target engagement and off-target safety profiles [1]. The co-planar conformation of the pyridine and benzimidazol-2-one rings in this compound, verified by X-ray crystallography, enables specific π-π stacking interactions within the IGF-1R ATP-binding pocket that non-planar or differently substituted analogs cannot recapitulate [2].

Quantitative Evidence for 1-(Pyridin-2-yl)-1H-Benzo[d]imidazol-2(3H)-one (CAS 89659-86-9) Differentiation


Structural Authentication via IGF-1R Kinase Domain Co-Crystal Structure

The binding mode of the 1-(pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold to the IGF-1R kinase domain has been experimentally resolved via X-ray crystallography at 2.00 Å resolution (PDB ID: 2OJ9) [1]. The co-crystal structure confirms that the benzimidazol-2-one NH and C=O groups form key hydrogen bonds with the kinase hinge region (Glu1077 and Met1079), while the pyridin-2-yl substituent occupies the hydrophobic adenine pocket [1]. In contrast, the 2-(pyridin-2-yl)-1H-benzo[d]imidazole scaffold (lacking the 2-one carbonyl) is documented as an allosteric glucokinase activator rather than an ATP-competitive IGF-1R inhibitor, demonstrating divergent binding modes and target selectivity based solely on oxidation state [2].

IGF-1R kinase inhibitor X-ray crystallography structure-based drug design ATP-competitive inhibitor

Scaffold Differentiation in IGF-1R Cellular Potency

SAR studies from the original Bristol-Myers Squibb discovery program demonstrate that the benzimidazol-2-one core (the scaffold of CAS 89659-86-9) is superior to closely related heterocyclic replacements for maintaining cellular IGF-1R inhibitory activity [1]. Replacing the benzimidazol-2-one with an indazole ring resulted in reduced IGF-1R enzyme inhibition, while imidazopyridine replacement caused a significant loss of cellular potency, underscoring that the benzimidazol-2-one NH/C=O hydrogen-bonding motif is optimal for both target engagement and cellular efficacy [1]. Note: The precise IC50 value for the unsubstituted parent scaffold CAS 89659-86-9 is not publicly available in the peer-reviewed literature; the SAR conclusions are drawn from structurally elaborated analogs bearing this core.

IGF-1R kinase inhibitor structure-activity relationship cellular potency benzimidazol-2-one

CYP450 Selectivity Optimization: Imidazole Moiety Replacement

In follow-up optimization studies of the 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one series, the pendant imidazole moiety was systematically replaced to improve selectivity for IGF-1R inhibition over cytochrome P450 (CYP) enzymes [1]. This SAR effort was explicitly motivated by the need to mitigate CYP inhibition liabilities associated with earlier analogs containing imidazole substituents [1]. This finding establishes that CAS 89659-86-9, which lacks a pendant imidazole moiety, provides a cleaner starting scaffold for developing CYP-sparing IGF-1R inhibitors compared to imidazole-containing benzimidazole derivatives.

cytochrome P450 inhibition drug-drug interaction selectivity optimization IGF-1R inhibitor

Procurement-Grade Purity Specification Comparison

Multiple vendors supply CAS 89659-86-9 with documented purity specifications, enabling procurement decisions based on application requirements. Vendor A supplies the compound at 95% purity (HPLC) suitable for early-stage screening and exploratory chemistry . Vendor B offers a higher purity grade of 98% (HPLC) . No supplier currently offers analytical characterization beyond HPLC purity (e.g., NMR, MS, elemental analysis) in publicly accessible datasheets, and physical properties such as melting point, solubility, and stability data are not published by vendors for this compound.

chemical procurement purity specification vendor comparison research chemical

Research Applications for 1-(Pyridin-2-yl)-1H-Benzo[d]imidazol-2(3H)-one (CAS 89659-86-9)


Structure-Guided Optimization of IGF-1R Kinase Inhibitors

Medicinal chemistry teams developing ATP-competitive IGF-1R inhibitors should procure CAS 89659-86-9 as the structurally validated core scaffold. The 2.00 Å co-crystal structure (PDB: 2OJ9) confirms key hydrogen bonds between the benzimidazol-2-one NH/C=O and the kinase hinge residues Glu1077 and Met1079, providing a rational basis for designing substituents that extend into solvent-exposed or hydrophobic pockets [1]. This structurally authenticated scaffold reduces the risk of pursuing inactive chemotypes during hit-to-lead campaigns.

Kinase Selectivity Profiling and SAR Expansion

The scaffold's distinct binding mode to IGF-1R, validated by crystallography, makes it suitable for systematic SAR studies exploring substituent effects on kinase selectivity [1]. Procurement of CAS 89659-86-9 enables the synthesis of focused libraries where modifications at the pyridone 4-position (known to improve enzyme potency) and the benzimidazol-2-one ring (to modulate selectivity) can be systematically evaluated [2]. This scaffold is particularly valuable for programs requiring IGF-1R inhibition without concomitant CYP inhibition, as it lacks the imidazole moiety associated with CYP liabilities in related analogs [3].

Chemical Biology Tool Compound Synthesis

CAS 89659-86-9 serves as a versatile intermediate for preparing chemical probes targeting the IGF-1R signaling axis. Its synthetic accessibility—via condensation of 2-chloronicotinic acid with o-phenylenediamine or via copper-catalyzed multicomponent reactions—enables efficient derivatization for installing biotin tags, fluorescent reporters, or photoaffinity labels . The validated IGF-1R binding mode ensures that probe molecules derived from this scaffold will engage the intended target with defined stoichiometry.

High-Purity Synthetic Intermediate Procurement

For multi-step synthesis of advanced IGF-1R inhibitors or for use in sensitive biochemical assays, procurement of the 98% HPLC-grade material from qualified vendors is recommended . The 3% purity advantage over the 95% grade reduces the likelihood of impurity-derived assay artifacts and simplifies downstream purification. Researchers should verify that the vendor's lot-specific certificate of analysis confirms HPLC purity ≥98% and request additional characterization data (NMR, MS) if required for GLP studies or patent filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.